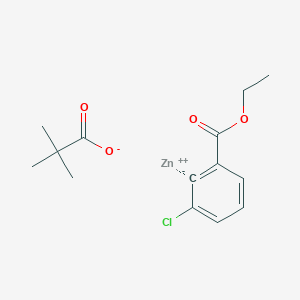
(2-Chloro-6-(ethoxycarbonyl)phenyl)zinc pivalate solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-6-(ethoxycarbonyl)phenyl)zinc pivalate solution” is a chemical compound with the molecular formula C14H17ClO4Zn . It is used in various chemical reactions .
Synthesis Analysis
The compound can be involved in cobalt-catalyzed acylation reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives . The thioesters used in these reactions are prepared directly from the corresponding carboxylic acids under mild conditions, thus tolerating sensitive functional groups .Molecular Structure Analysis
The molecular weight of “(2-Chloro-6-(ethoxycarbonyl)phenyl)zinc pivalate solution” is 350.12 . Unfortunately, more detailed structural information is not available in the retrieved resources.Chemical Reactions Analysis
This compound is reported to be used in cobalt-catalyzed acylation reactions with various primary, secondary, and tertiary alkyl, benzyl, and (hetero)aryl S-pyridyl thioesters . The reactions lead to a broad range of polyfunctional ketones .Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H17ClO4Zn and a molecular weight of 350.12 . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Catalysis and Organic Synthesis
One significant application of zinc-based catalysts in scientific research is in the facilitation of acylation reactions. Zinc perchlorate hexahydrate, for example, is highly efficient for the acylation of electron-deficient phenols, sterically hindered alcohols, and amines under solvent-free conditions, demonstrating the utility of zinc compounds in organic synthesis (Shivani, Rajesh Gulhane, & A. Chakraborti, 2007). Similarly, TMPZnOPiv•LiCl has been highlighted for its role in preparing air-stable solid zinc pivalates of sensitive aromatics and heteroaromatics, showing the ease of handling and reaction with electrophiles in Negishi cross-couplings (Christos I. Stathakis, Sophia M. Manolikakes, & P. Knochel, 2013).
Structural and Catalytic Models
The study of zinc complexes, such as the pivaloylcyanoxime-Zn system, illustrates the structural and catalytic roles zinc can play in mimicking natural enzymes. These complexes are not only structurally diverse but also exhibit catalytic performance for reactions like transesterification, highlighting their potential as green catalysts (Adedamola A. Opalade, A. Karmakar, G. M. Rúbio, A. Pombeiro, & N. Gerasimchuk, 2017).
Corrosion Studies
Zinc-coated steel's corrosion behavior in the presence of chloride ions has been studied to identify and characterize the different corrosion products formed on zinc specimens. These insights are crucial for understanding the protective mechanisms and improving the durability of zinc-coated materials (M. Bernard, A. H. Goff, & N. Phillips, 1995).
Materials Science
Research into multinuclear zinc(II) complexes has revealed their potential in materials science, particularly in the formation of structures with high nuclearity zinc(II)-containing clusters. These findings contribute to the development of materials with novel properties for various applications (E. Constable, C. Housecroft, Jennifer A. Zampese, & Guoqi Zhang, 2012).
Environmental and Water Treatment
Zinc oxide nanocomposites have been explored for their antimicrobial properties and potential in water treatment applications. These materials, when capped with poly(ionic liquid), show controlled growth and enhanced activity, promising for environmental remediation efforts (A. Atta, H. Al‐Lohedan, A. O. Ezzat, A. Tawfik, & A. Hashem, 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClO2.C5H10O2.Zn/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4(6)7;/h3-5H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXMGSTUYIDPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=[C-]C(=CC=C1)Cl.CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

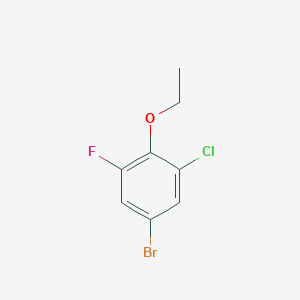

![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)
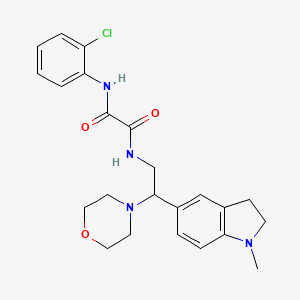
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2685075.png)
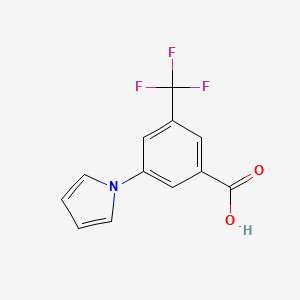
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2685080.png)



![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)
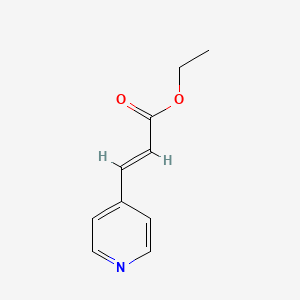
![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)